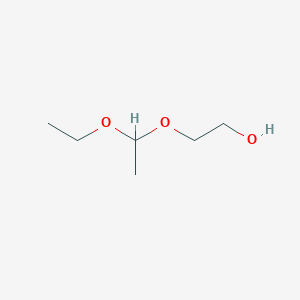
1,1,3-Trimethyl-1,2-dihydrosilete
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trimethyl-1,2-dihydrosilete is a unique organosilicon compound characterized by its three methyl groups attached to a silicon atom within a dihydrosilete ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-1,2-dihydrosilete typically involves the reaction of trimethylchlorosilane with a suitable nucleophile under controlled conditions. One common method is the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 150°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
1,1,3-Trimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or alkoxides, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halides or alkoxides in the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and related reduced silicon compounds.
Substitution: Various substituted silanes and siloxanes.
科学研究应用
1,1,3-Trimethyl-1,2-dihydrosilete has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance materials, such as silicone elastomers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,3-Trimethyl-1,2-dihydrosilete involves its ability to form stable bonds with various organic and inorganic molecules. The silicon atom in the compound can participate in various chemical reactions, such as hydrosilylation and cross-coupling, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
1,1,3-Trimethyl-1,2-dihydronaphthalene: Similar in structure but contains a naphthalene ring instead of a silete ring.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
1,1,3-Trimethyl-1,2-dihydrosilete is unique due to its silicon-containing ring structure, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable in applications requiring high thermal stability, chemical resistance, and biocompatibility.
属性
CAS 编号 |
66222-36-4 |
|---|---|
分子式 |
C6H12Si |
分子量 |
112.24 g/mol |
IUPAC 名称 |
1,1,3-trimethyl-2H-silete |
InChI |
InChI=1S/C6H12Si/c1-6-4-7(2,3)5-6/h4H,5H2,1-3H3 |
InChI 键 |
XVRJUZTVXLWZGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[Si](C1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
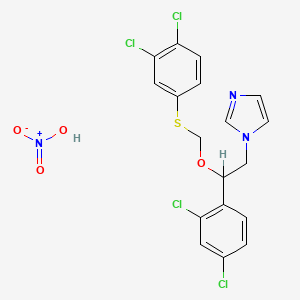
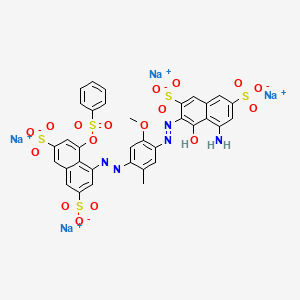

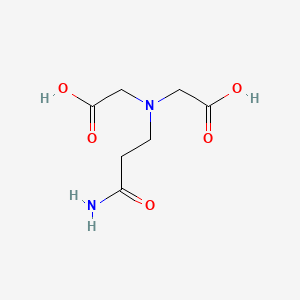
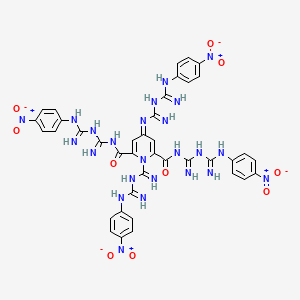
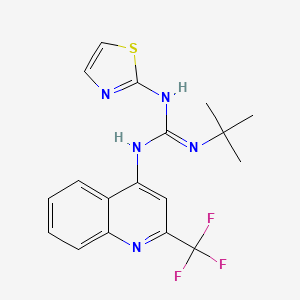


![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
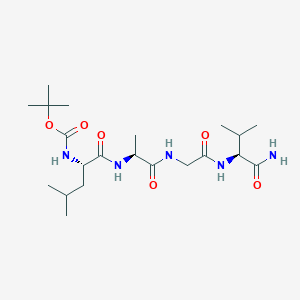
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)
